molecular formula C10H11NO B3382483 2-Ethoxy-2-phenylacetonitrile CAS No. 33224-69-0

2-Ethoxy-2-phenylacetonitrile

Cat. No.: B3382483
CAS No.: 33224-69-0
M. Wt: 161.2 g/mol
InChI Key: RTTFWOLWRMFSKA-UHFFFAOYSA-N
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Description

2-Ethoxy-2-phenylacetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by an ethoxy group attached to a phenylacetonitrile structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

A similar compound, p-methoxy phenylacetonitrile, has been shown to interact with pb2+ ions in perovskite films . This suggests that 2-Ethoxy-2-phenylacetonitrile may also interact with metal ions or other components in its environment.

Mode of Action

It’s known that the nitrile group (c≡n) in similar compounds can form coordination bonds with metal ions . This interaction could lead to changes in the physical or chemical properties of the target, potentially influencing its function or stability.

Biochemical Pathways

The biosynthetic pathway for the production of phenylacetonitrile, a related compound, has been studied . This pathway involves the conversion of L-Phe to E,Z-phenylacetaldoxime (PAOx), and then to phenylacetonitrile, possibly via an intermediate . It’s plausible that this compound might be involved in similar pathways.

Result of Action

Similar compounds have been shown to improve the stability and efficiency of perovskite films, suggesting that this compound might have similar effects .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the presence of metal ions could affect its mode of action . Additionally, factors such as temperature, pH, and the presence of other chemicals could also impact its stability and effectiveness.

Biochemical Analysis

Biochemical Properties

2-Ethoxy-2-phenylacetonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status. Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in the use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. One of the key metabolic pathways involves its conversion to phenylacetic acid through the action of nitrilase enzymes. This conversion can influence the levels of metabolites within the cell, thereby affecting overall metabolic flux. Additionally, this compound can interact with other metabolic enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within the cytoplasm and other cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetonitrile: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Methoxy-2-phenylacetonitrile: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.

    Benzyl cyanide: A simpler structure without the ethoxy group, used in different synthetic applications.

Uniqueness

2-Ethoxy-2-phenylacetonitrile is unique due to the presence of both the ethoxy and nitrile groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-ethoxy-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFWOLWRMFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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